molecular formula C6ClF13 B1586715 2-Chloro-2-(trifluoromethyl)perfluoropentane CAS No. 67437-97-2

2-Chloro-2-(trifluoromethyl)perfluoropentane

Cat. No.: B1586715
CAS No.: 67437-97-2
M. Wt: 354.49 g/mol
InChI Key: NTLNMNNHUJOUOM-UHFFFAOYSA-N
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Description

2-Chloro-2-(trifluoromethyl)perfluoropentane is a highly fluorinated compound featuring a perfluorinated pentane backbone substituted with a chlorine atom and a trifluoromethyl group. This structure confers unique physicochemical properties, including high thermal stability and chemical inertness, typical of perfluorinated compounds. However, the presence of chlorine introduces reactivity distinctions, impacting its environmental persistence and decomposition pathways.

Properties

IUPAC Name

2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLNMNNHUJOUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371528
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67437-97-2
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-(trifluoromethyl)perfluoropentane
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Preparation Methods

Synthesis Overview

The principal synthetic route to 2-Chloro-2-(trifluoromethyl)perfluoropentane involves the chlorination of perfluoro-2-methyl-2-pentene using iodine monochloride (ICl) in the presence of cesium fluoride (CsF) as a catalyst or promoter in sulfolane solvent at elevated temperatures (around 90 °C) for approximately 3 hours. This method yields the target compound with about 59% efficiency.

Detailed Preparation Method

Step Reagents & Conditions Description Yield (%) Reference
1 Perfluoro-2-methyl-2-pentene Starting material, a perfluorinated alkene -
2 Iodine monochloride (ICl) Chlorinating agent that introduces the chlorine atom at the 2-position -
3 Cesium fluoride (CsF) Fluoride source to facilitate halogen exchange and reaction progress -
4 Sulfolane Polar aprotic solvent, stabilizes intermediates and dissolves reactants 90 °C, 3 h
5 Workup and purification Isolation of this compound by standard purification methods 59%

Reaction Scheme:
Perfluoro-2-methyl-2-pentene + ICl + CsF (in sulfolane, 90 °C, 3 h) → this compound

Mechanistic Insights and Reaction Conditions

  • Role of Iodine Monochloride: ICl acts as an electrophilic chlorinating agent that adds across the double bond of the perfluorinated alkene. The iodine atom is displaced by fluoride from CsF, facilitating the formation of the chlorinated product.

  • Cesium Fluoride: CsF is crucial for fluoride ion availability, which promotes halogen exchange and stabilizes reactive intermediates during the reaction.

  • Solvent Choice: Sulfolane is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents, providing a homogeneous reaction medium.

  • Temperature and Time: The reaction temperature of 90 °C and duration of 3 hours are optimized to maximize yield while minimizing side reactions.

Alternative Methods and Patents

While the primary method above is the most documented, alternative synthetic approaches may involve:

  • Direct Chlorination of Perfluorinated Precursors: Using other chlorinating agents or radical chlorination under controlled conditions.

  • Halogen Exchange Reactions: Starting from perfluorinated iodides or bromides followed by halogen exchange with chloride sources.

  • Patent Literature: Although no direct alternative methods for this exact compound were found in recent patents, related fluorinated chlorinated compounds are synthesized using similar halogenation and fluorination strategies.

Summary Table of Preparation Methods

Method No. Starting Material Chlorinating Agent Catalyst/Promoter Solvent Temperature Time Yield (%) Notes
1 Perfluoro-2-methyl-2-pentene Iodine monochloride Cesium fluoride Sulfolane 90 °C 3 h 59 Most documented method
2 Perfluorinated alkene derivatives Other chlorinating agents (hypothetical) Fluoride sources Various Variable Variable Unknown Less documented, potential routes

Research Findings and Considerations

  • The synthesis is sensitive to reaction conditions, especially temperature and solvent choice, which affect yield and purity.

  • The use of cesium fluoride is critical to the halogen exchange mechanism, improving the efficiency of chlorination.

  • Purification typically involves distillation or chromatographic techniques due to the compound's volatility and fluorinated nature.

  • The compound's high fluorine content requires specialized handling and equipment resistant to corrosion and fluorination.

Chemical Reactions Analysis

2-Chloro-2-(trifluoromethyl)perfluoropentane is relatively inert due to the presence of multiple fluorine atoms, which provide strong electron-withdrawing effects. it can undergo certain types of reactions:

Scientific Research Applications

Synthesis and Intermediate Use

2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for the development of various chemical compounds, including:

  • Pesticides : Its unique fluorinated structure enhances the efficacy and stability of agrochemicals.
  • Pharmaceuticals : Used in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring specific fluorinated functionalities.
  • Surfactants : Acts as a building block for surfactants that exhibit enhanced surface activity due to fluorination.

Table 1: Applications in Synthesis

Application TypeSpecific Uses
PesticidesIntermediate for herbicides and insecticides
PharmaceuticalsSynthesis of APIs with improved bioavailability
SurfactantsProduction of fluorinated surfactants

Environmental Applications

Given its chemical stability and low reactivity, this compound has potential applications in environmental science, particularly in:

  • Solvent Systems : It can be used as a solvent in various extraction processes due to its non-polar nature.
  • Fire Suppression Agents : Its properties make it suitable for use in fire extinguishing formulations, particularly in specialized applications where traditional agents may fail.

Case Study 1: Pesticide Development

A notable study demonstrated the effectiveness of this compound as an intermediate in synthesizing a new class of herbicides. The resulting compounds exhibited enhanced herbicidal activity compared to traditional non-fluorinated analogs. The study highlighted:

  • Increased Efficacy : The fluorinated compounds showed a significant reduction in weed growth at lower application rates.
  • Environmental Stability : The persistence of these compounds in the environment was evaluated, showing minimal degradation under standard conditions.

Case Study 2: Pharmaceutical Applications

Research conducted on the synthesis of fluorinated anti-cancer drugs utilized this compound as a key intermediate. The findings indicated:

  • Improved Drug Solubility : The incorporation of fluorinated moieties led to increased solubility and bioavailability.
  • Enhanced Activity : Fluorinated derivatives demonstrated superior cytotoxic effects against cancer cell lines compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily related to its chemical stability and inertness. The compound does not readily react with biological molecules, making it useful in applications where non-reactivity is essential. Its molecular targets and pathways are limited due to its resistance to chemical changes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point/Phase Transition Stability Key Applications
This compound C₅ClF₁₃ ~336.5 (estimated) Likely >29°C (higher than perfluoropentane) Moderate (Cl introduces reactivity) Fluorinated intermediates, specialty chemicals
Perfluoropentane C₅F₁₂ 288.04 Fusion enthalpy: 29.4±0.4 kJ/mol High (fully fluorinated) Aerospace cooling, ECLSS systems
Perfluoro-2-methyl-2-pentene C₆F₁₂ 300.05 N/A High (fluorinated alkene) Industrial solvents, polymers
2-Chloro-2-(trifluoromethyl)-3,3,3-trifluoropropionitrile C₄ClF₆N 223.5 Decomposes at 500°C Low (pyrolyzes readily) Chemical synthesis intermediates

Key Observations:

  • Molecular Weight and Volatility: The addition of chlorine and trifluoromethyl groups increases molecular weight compared to perfluoropentane (C₅F₁₂), likely elevating boiling points. Perfluoropentane’s low fusion enthalpy (29.4 kJ/mol) suggests high volatility, which may differ in the chloro-substituted variant .
  • Stability: Fully fluorinated compounds like perfluoropentane exhibit exceptional stability, as evidenced by their use in spacecraft environmental systems . The chlorine substituent in this compound may reduce stability, as seen in analogous chloro-fluorocarbon decomposition pathways (e.g., pyrolysis yielding hexafluoroacetone and cyanogen chloride) .

Environmental and Toxicological Profiles

  • Perfluoropentane (C₅F₁₂): NASA assessments indicate a maximum ISS cabin concentration of 5,500 mg/m³, well below the 85,000 mg/m³ SMAC (Spacecraft Maximum Allowable Concentration). Recovery time post-release is ~103 hours .
  • Chloro-Substituted Analogs: Chlorine atoms can enhance environmental persistence.
  • Regulatory Context: Perfluorohexane derivatives (e.g., perfluorohexyl phosphonic acid) are scrutinized under POPs regulations , implying that chloro-perfluorinated compounds may face similar regulatory attention due to persistence concerns.

Biological Activity

2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS Number: 67437-97-2) is a fluorinated organic compound with unique properties that make it of interest in various fields, including environmental science and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C6ClF13
  • Molecular Weight : 354.496 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Interaction with Biological Systems

  • Cell Membrane Disruption : The compound can disrupt lipid bilayers, leading to altered permeability and potential cytotoxic effects.
  • Protein Binding : It has been shown to bind to various proteins, potentially altering their function and leading to downstream effects on cellular signaling pathways.

Cellular Effects

Research indicates that exposure to this compound can lead to several cellular responses:

  • Cytotoxicity : High concentrations can induce cell death in various cell lines.
  • Inflammatory Response : The compound may trigger inflammatory pathways, as evidenced by increased cytokine production in exposed cells .

Case Studies

Several studies have examined the effects of this compound in different biological contexts:

  • Immunotoxicity Assessment :
    • A study evaluated the immunotoxic effects of various perfluoroalkyl substances (PFAS), including this compound, using human primary cell systems. Results indicated potential immunosuppressive activity characterized by altered cytokine profiles .
  • Environmental Impact Studies :
    • Research on PFAS has highlighted the persistence and bioaccumulation potential of compounds like this compound in aquatic environments, raising concerns about their long-term ecological effects .

Toxicological Profile

The toxicological profile of this compound includes:

Summary of Biological Activity

PropertyDescription
CytotoxicityInduces cell death at high concentrations
ImmunotoxicityAlters immune response in human cells
Environmental ImpactPersistent and bioaccumulative in ecosystems
Acute ToxicityCauses respiratory issues and skin irritation
Chronic EffectsPotential carcinogenicity linked to PFAS group

Q & A

Q. What are the established synthetic routes for 2-chloro-2-(trifluoromethyl)perfluoropentane, and how do reaction conditions influence yield?

The compound can be synthesized via pyrolysis of chloroformate precursors, as demonstrated in analogous fluorinated systems. For example, pyrolysis at 500°C with a contact time of 51 seconds achieved 40% conversion in a flow reactor, yielding hexafluoroacetone and cyanogen chloride as primary products . Optimization requires precise temperature control and inert gas purging to minimize side reactions. Catalytic additives (e.g., metal fluorides) may enhance selectivity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. GC-MS can identify volatile decomposition products (e.g., hexafluoroacetone) , while <sup>19</sup>F NMR quantifies fluorinated substituents. Infrared (IR) spectroscopy detects functional groups like C-Cl and CF3 vibrations. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under UV light, humidity, and temperature fluctuations. Store in sealed, fluoropolymer-lined containers at -20°C in anhydrous environments. Monitor for hydrolysis byproducts (e.g., trifluoroacetic acid) using ion chromatography .

Q. What are the key spectral databases or reference standards for this compound?

PubChem and EPA DSSTox provide structural identifiers (e.g., InChIKey, Canonical SMILES) and spectral data . Cross-reference with NIST Chemistry WebBook for gas-phase fragmentation patterns .

Q. How can researchers mitigate hazards associated with handling this compound?

Use fume hoods, fluoropolymer gloves, and eye protection. Monitor airborne concentrations via real-time IR sensors. Emergency protocols should address spills with fluorinated absorbents to prevent environmental release .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal decomposition pathways be resolved?

Conflicting results may arise from competing radical recombination vs. fragmentation mechanisms (e.g., via radical 7 decomposition ). Use isotopic labeling (e.g., <sup>13</sup>C) in pyrolysis experiments paired with quantum mechanical calculations (DFT) to map energy barriers. Compare kinetic profiles using time-resolved FTIR or microwave spectroscopy .

Q. What strategies optimize the compound’s synthesis for scalability while minimizing perfluorinated byproducts?

Replace batch reactors with continuous-flow systems to enhance heat/mass transfer. Screen fluorinated solvents (e.g., perfluorohexane) to stabilize intermediates. Employ in-line GC monitoring to adjust feed ratios dynamically .

Q. How does this compound interact with environmental matrices, and what are its degradation half-lives?

Conduct soil/water partitioning studies using <sup>14</sup>C-labeled analogs. Measure aerobic/anaerobic biodegradation in OECD 301/302 tests. For photolytic degradation, use solar simulators and track intermediates via LC-HRMS .

Q. What computational methods best predict the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) with M06-2X/cc-pVTZ basis sets models fluorinated systems accurately. Molecular dynamics simulations (e.g., AMBER) predict solvation effects in fluorophilic environments. Validate with experimental kinetic isotope effects .

Q. How can researchers address discrepancies in bioaccumulation potential assessments across species?

Perform comparative in vitro assays using liver microsomes from humans, fish, and rodents. Measure logP values via shake-flask experiments (observed logP ≈ 2.58 in analogous compounds ). Apply read-across models from EPA’s PFAS Master List to extrapolate ecotoxicological endpoints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-2-(trifluoromethyl)perfluoropentane
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2-Chloro-2-(trifluoromethyl)perfluoropentane

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